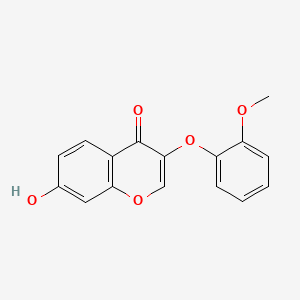

7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one

Übersicht

Beschreibung

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 7-hydroxy-8-formylchromones, have been found to exhibit antimalarial activity and potential as an aids agent

Mode of Action

It is synthesized using the duff reaction and reacted with 2,4-dinitrophenylhydrazine to produce hydrazones and with an excess of hydrazine hydrate to produce the pyrazole recyclization products . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that similar compounds have shown activity against several types of animal tumors . This suggests that the compound may affect pathways related to cell proliferation and growth.

Result of Action

Similar compounds have demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This suggests that the compound may have potential therapeutic effects in these areas.

Action Environment

It is known that similar compounds occur naturally in various species of cacti such as san pedro and peruvian torch . This suggests that the compound may be influenced by the environmental conditions in which these plants grow.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction. In this reaction, 7-hydroxy-4H-chromen-4-one is reacted with 2-methoxyphenol in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the chromone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(2-methoxyphenoxy)-4H-chroman-4-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Hydroxy-3-phenoxy-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity.

7-Hydroxy-3-(2-hydroxyphenoxy)-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and properties.

7-Hydroxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one: Contains an ethoxy group, which may influence its solubility and biological activity.

Uniqueness

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Biologische Aktivität

7-Hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one, a member of the flavonoid family, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chromenone core with specific substituents that enhance its biological activity. The presence of hydroxy and methoxy groups facilitates interactions with biological macromolecules, while the phenoxy moiety contributes to its solubility and bioavailability.

| Property | Details |

|---|---|

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

| Functional Groups | Hydroxy, Methoxyphenoxy |

| Classification | Flavonoid (Chromone derivative) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways. Key mechanisms include:

- Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Properties : It exhibits inhibitory effects against various bacterial and fungal strains through disruption of microbial cell membranes.

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

-

Antimicrobial Activity

- In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to penetrate microbial membranes efficiently.

-

Antioxidant Activity

- Assays measuring DPPH radical scavenging indicate that the compound exhibits strong antioxidant properties, which are crucial in preventing cellular damage.

-

Anti-inflammatory Effects

- Research indicates that it can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli.

-

Potential Anticancer Properties

- Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Integral University evaluated the antimicrobial properties of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, indicating significant antimicrobial potential .

Study 2: Antioxidant Activity Assessment

In a study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL, demonstrating superior antioxidant activity compared to standard antioxidants .

Study 3: Anti-inflammatory Mechanisms

Research published in MDPI explored the anti-inflammatory effects through cytokine inhibition assays. The compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-19-12-4-2-3-5-13(12)21-15-9-20-14-8-10(17)6-7-11(14)16(15)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZACKYMYCASXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160427 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-01-3 | |

| Record name | 7-Hydroxy-3-(2-methoxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137988-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.